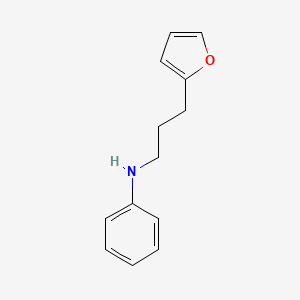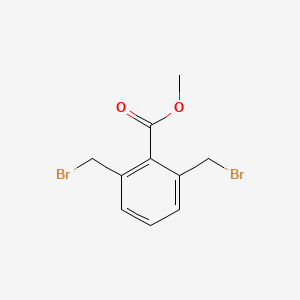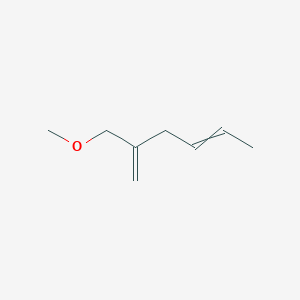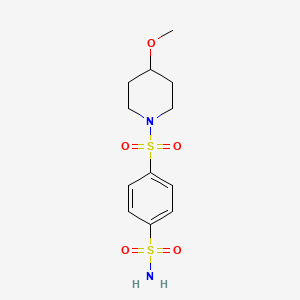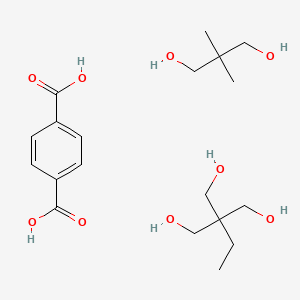
2,2-Dimethylpropane-1,3-diol;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;terephthalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethylpropane-1,3-diol: , 2-ethyl-2-(hydroxymethyl)propane-1,3-diol , and terephthalic acid 2-ethyl-2-(hydroxymethyl)propane-1,3-diol is a structural isomer of neopentyl glycol and shares similar applicationsTerephthalic acid is an aromatic dicarboxylic acid primarily used in the production of polyethylene terephthalate (PET) and polyester fibers .
Méthodes De Préparation
2,2-Dimethylpropane-1,3-diol: is synthesized industrially by the aldol reaction of formaldehyde and isobutyraldehyde, forming hydroxypivaldehyde. This intermediate can be converted to neopentyl glycol by either a Cannizzaro reaction with excess formaldehyde or by hydrogenation using palladium on carbon .
2-ethyl-2-(hydroxymethyl)propane-1,3-diol: can be synthesized through similar methods, involving the reaction of formaldehyde with isobutyraldehyde, followed by reduction.
Terephthalic acid: is produced industrially by the oxidation of p-xylene with oxygen in the presence of a cobalt-manganese catalyst.
Analyse Des Réactions Chimiques
2,2-Dimethylpropane-1,3-diol: undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form aldehydes or acids.
Esterification: Reacts with carboxylic acids to form esters and water.
Polymerization: Can initiate the polymerization of isocyanates and epoxides.
2-ethyl-2-(hydroxymethyl)propane-1,3-diol: exhibits similar reactivity due to its structural similarity to neopentyl glycol.
Terephthalic acid: primarily undergoes esterification reactions to form polyethylene terephthalate (PET) and other polyesters. It can also react with alcohols to form esters .
Applications De Recherche Scientifique
2,2-Dimethylpropane-1,3-diol: is used in the synthesis of polyesters, which are employed in the production of paints, lubricants, and plasticizers. It enhances the stability of polyesters towards heat, light, and water . It is also used in the synthesis of cyclic carbonates and phosphorochloridates .
2-ethyl-2-(hydroxymethyl)propane-1,3-diol: shares similar applications due to its structural similarity.
Terephthalic acid: is extensively used in the production of polyethylene terephthalate (PET), which is used in plastic bottles, food packaging, and polyester fibers . It is also used in the synthesis of liquid crystal polymers and other high-performance materials.
Mécanisme D'action
The mechanism of action of 2,2-Dimethylpropane-1,3-diol and 2-ethyl-2-(hydroxymethyl)propane-1,3-diol involves their ability to form stable polyesters and esters. These compounds enhance the stability of the resulting polymers towards heat, light, and water .
Terephthalic acid: acts as a precursor in the synthesis of polyethylene terephthalate (PET) by reacting with ethylene glycol. The resulting polymer exhibits excellent mechanical and thermal properties, making it suitable for various applications .
Comparaison Avec Des Composés Similaires
2,2-Dimethylpropane-1,3-diol: and 2-ethyl-2-(hydroxymethyl)propane-1,3-diol are similar to other diols such as ethylene glycol and propylene glycol . their branched structure provides enhanced stability to the resulting polymers .
Terephthalic acid: is similar to other aromatic dicarboxylic acids such as isophthalic acid and phthalic acid . its para-substituted structure provides superior properties to the resulting polymers, making it more suitable for high-performance applications .
Propriétés
Numéro CAS |
53808-40-5 |
|---|---|
Formule moléculaire |
C19H32O9 |
Poids moléculaire |
404.5 g/mol |
Nom IUPAC |
2,2-dimethylpropane-1,3-diol;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;terephthalic acid |
InChI |
InChI=1S/C8H6O4.C6H14O3.C5H12O2/c9-7(10)5-1-2-6(4-3-5)8(11)12;1-2-6(3-7,4-8)5-9;1-5(2,3-6)4-7/h1-4H,(H,9,10)(H,11,12);7-9H,2-5H2,1H3;6-7H,3-4H2,1-2H3 |
Clé InChI |
FCRIJAPTRAYPIQ-UHFFFAOYSA-N |
SMILES canonique |
CCC(CO)(CO)CO.CC(C)(CO)CO.C1=CC(=CC=C1C(=O)O)C(=O)O |
Numéros CAS associés |
53808-40-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


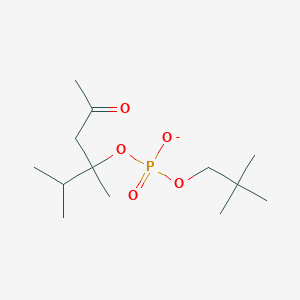
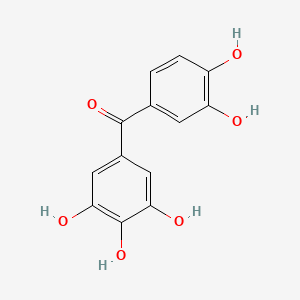
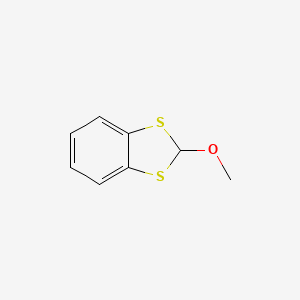

![2-[(2-Nitrophenyl)sulfanyl]-1-(triphenylstannyl)ethyl thiocyanate](/img/structure/B14628646.png)


